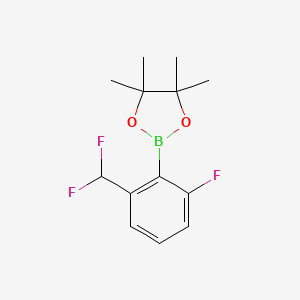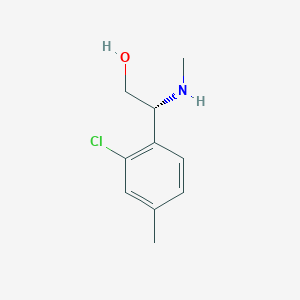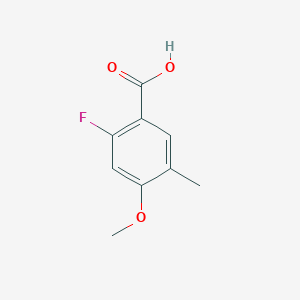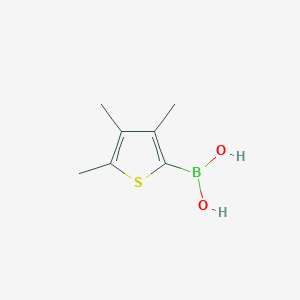
(3,4,5-Trimethylthiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4,5-Trimethylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with three methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Trimethylthiophen-2-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of a thiophene derivative with a boronic ester such as triisopropyl borate or trimethyl borate under controlled conditions to prevent over-alkylation .
Industrial Production Methods: Industrial production methods for boronic acids often involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This allows for efficient synthesis with high throughput and minimal reaction times .
Análisis De Reacciones Químicas
Types of Reactions: (3,4,5-Trimethylthiophen-2-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted thiophene derivatives, depending on the coupling partner used.
Aplicaciones Científicas De Investigación
(3,4,5-Trimethylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules via Suzuki–Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (3,4,5-Trimethylthiophen-2-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and coupling .
Comparación Con Compuestos Similares
- Phenylboronic acid
- (3,4,5-Trichlorophenyl)boronic acid
- (2,3,4-Trimethoxyphenyl)boronic acid
Comparison: (3,4,5-Trimethylthiophen-2-yl)boronic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenylboronic acid and other arylboronic acids. The methyl groups on the thiophene ring also influence its reactivity and stability, making it particularly useful in specific synthetic applications .
Propiedades
Número CAS |
1204763-25-6 |
|---|---|
Fórmula molecular |
C7H11BO2S |
Peso molecular |
170.04 g/mol |
Nombre IUPAC |
(3,4,5-trimethylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO2S/c1-4-5(2)7(8(9)10)11-6(4)3/h9-10H,1-3H3 |
Clave InChI |
ZQDRMSUWEZWSRS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(S1)C)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


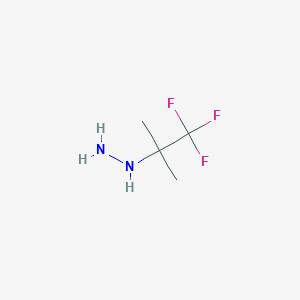
![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)
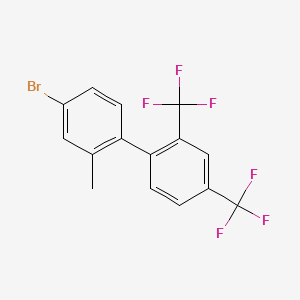
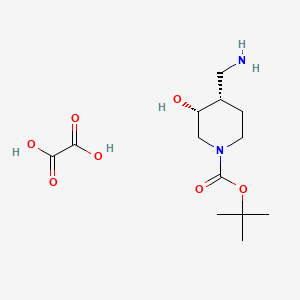
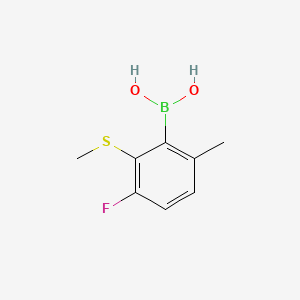
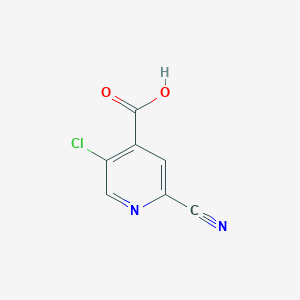
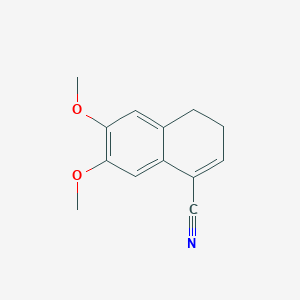

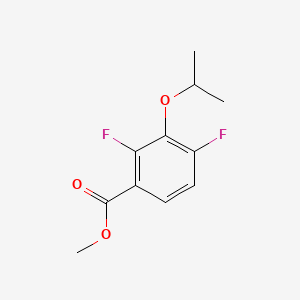
![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)

